3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide
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Description
“3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide” is a complex organic compound. It seems to contain a benzene ring which is a six-membered ring with alternating double bonds, and a cyclohexyl group which is a six-membered ring without alternating double bonds . The tert-butyl group is a bulky group often used in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the benzene ring, the tert-butyl group, and the dicarboxamide group. The tert-butyl group is known to prefer equatorial positions to minimize steric strain .
Chemical Reactions Analysis
The reactivity of this compound would depend on various factors including the presence and position of the functional groups. The benzene ring is known to undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the overall charge distribution .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and activity. If it has therapeutic activity, it could be further developed as a drug. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other areas of chemistry .
Properties
IUPAC Name |
3-N-(4-tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-18(2,3)15-7-9-19(12-20,10-8-15)22-17(24)14-6-4-5-13(11-14)16(21)23/h4-6,11,15H,7-10H2,1-3H3,(H2,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETMXRSHCFIPII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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